molecular formula C18H18N2O2 B130523 D-Tryptophan benzyl ester CAS No. 141595-98-4

D-Tryptophan benzyl ester

Cat. No.: B130523
CAS No.: 141595-98-4
M. Wt: 294.3 g/mol
InChI Key: TYQYRKDGHAPZRF-MRXNPFEDSA-N
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Description

D-Tryptophan benzyl ester: is a derivative of the amino acid tryptophan, where the carboxyl group is esterified with benzyl alcohol

Mechanism of Action

Target of Action

D-Tryptophan Benzyl Ester is a derivative of D-Tryptophan, an essential amino acid . The primary target of D-Tryptophan and its derivatives is the D-amino-acid oxidase . This enzyme is involved in the metabolism of D-amino acids, including D-Tryptophan .

Mode of Action

It is known that d-tryptophan and its derivatives interact with their targets, such as d-amino-acid oxidase, to trigger biochemical reactions . The benzyl ester group may enhance the lipophilicity of the compound, potentially influencing its interaction with the target .

Biochemical Pathways

D-Tryptophan is involved in several biochemical pathways. It is degraded via two parallel pathways: the serotonin pathway and the kynurenine pathway . These pathways are non-overlapping and mutually exclusive, but differ in activity, the kynurenine pathway being substantially more active in mammalian cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of d-tryptophan are known to some extent . The addition of a benzyl ester group may influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

D-tryptophan and its derivatives are known to have various effects due to their involvement in multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with its target

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing D-Tryptophan benzyl ester is the Fischer–Speier esterification. This involves treating D-Tryptophan with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . The choice of solvent is crucial to avoid racemization and ensure high yield and purity. Cyclohexane and more polar solvents like 2-methyltetrahydrofuran have been successfully used .

Industrial Production Methods: Industrial production of this compound typically follows the same principles as laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to maintain the enantiomeric purity of the product. The use of green solvents and optimization of reaction parameters are essential to make the process more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions: D-Tryptophan benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • L-Tryptophan benzyl ester
  • D-Tryptophan methyl ester
  • L-Tryptophan methyl ester

Comparison: D-Tryptophan benzyl ester is unique due to its specific stereochemistry and the presence of the benzyl ester group. This combination imparts distinct chemical and biological properties compared to its methyl ester counterparts. The benzyl group enhances its lipophilicity and can influence its interaction with biological targets .

Properties

IUPAC Name

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQYRKDGHAPZRF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426409
Record name D-Tryptophan benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141595-98-4
Record name D-Tryptophan benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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